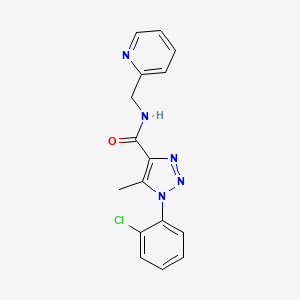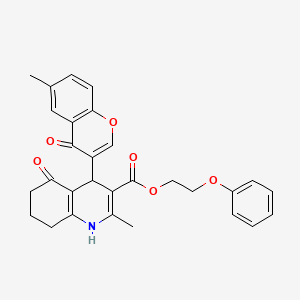![molecular formula C18H14N4O B5188842 N-{4-[(E)-phenyldiazenyl]phenyl}pyridine-3-carboxamide](/img/structure/B5188842.png)
N-{4-[(E)-phenyldiazenyl]phenyl}pyridine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{4-[(E)-phenyldiazenyl]phenyl}pyridine-3-carboxamide is an organic compound that belongs to the class of azo compounds. These compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) connected to aromatic rings. The compound is notable for its vibrant color, which is a common feature of azo compounds, making them useful in dye and pigment industries.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(E)-phenyldiazenyl]phenyl}pyridine-3-carboxamide typically involves a multi-step process:
Diazotization: The process begins with the diazotization of aniline derivatives. Aniline is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form a diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with a pyridine derivative under basic conditions to form the azo compound.
Amidation: The final step involves the amidation of the azo compound with a carboxylic acid derivative to form this compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the diazotization and coupling reactions can enhance efficiency and safety.
化学反応の分析
Types of Reactions
N-{4-[(E)-phenyldiazenyl]phenyl}pyridine-3-carboxamide undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized to form nitro derivatives.
Reduction: Reduction of the azo group can lead to the formation of amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium dithionite or hydrogen in the presence of a catalyst (e.g., palladium on carbon) are used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Various substituted aromatic compounds depending on the substituents introduced.
科学的研究の応用
N-{4-[(E)-phenyldiazenyl]phenyl}pyridine-3-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biological stain due to its vibrant color.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes and pigments for textiles and other materials.
作用機序
The mechanism of action of N-{4-[(E)-phenyldiazenyl]phenyl}pyridine-3-carboxamide involves its interaction with biological molecules. The azo group can undergo reduction in biological systems, leading to the formation of amines that can interact with cellular components. The compound may also act as an inhibitor of certain enzymes, affecting various biochemical pathways.
類似化合物との比較
Similar Compounds
- **N-{4-(Chlorodifluoromethoxy)phenyl}-6-[(3R)-3-hydroxypyrrolidin-1-yl]-5-(1H-pyrazol-5-yl)pyridine-3-carboxamide .
- **Pyridine derivatives with antimicrobial and antiviral activities .
Uniqueness
N-{4-[(E)-phenyldiazenyl]phenyl}pyridine-3-carboxamide is unique due to its specific azo linkage and the presence of both pyridine and carboxamide functional groups. This combination imparts distinct chemical and biological properties, making it valuable in various applications.
特性
IUPAC Name |
N-(4-phenyldiazenylphenyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4O/c23-18(14-5-4-12-19-13-14)20-15-8-10-17(11-9-15)22-21-16-6-2-1-3-7-16/h1-13H,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDETZFDKVCAZBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N=NC2=CC=C(C=C2)NC(=O)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701040169 |
Source


|
| Record name | 3-Pyridinecarboxamide, N-[4-(2-phenyldiazenyl)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701040169 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
101717-18-4 |
Source


|
| Record name | 3-Pyridinecarboxamide, N-[4-(2-phenyldiazenyl)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701040169 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-{2-[4-(benzyloxy)-3-bromo-5-ethoxyphenyl]-1-cyanovinyl}benzonitrile](/img/structure/B5188767.png)
![ethyl 1-(1H-benzimidazol-2-ylmethyl)-4-[2-(trifluoromethyl)benzyl]-4-piperidinecarboxylate](/img/structure/B5188774.png)
![1-(4-fluorophenyl)-3-(3-nitrophenyl)benzo[f]quinoline](/img/structure/B5188787.png)
![5-[4-[4-(4-Carboxybutanoylamino)phenoxy]anilino]-5-oxopentanoic acid](/img/structure/B5188795.png)
![2-(4-Fluorophenyl)-3-[3-(4-methylpiperazin-1-yl)propyl]-1,3-thiazolidin-4-one;dihydrochloride](/img/structure/B5188800.png)

![Ethyl 6-methyl-2-({[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetyl}amino)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B5188809.png)
![3-{[3-(4-fluorophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl methanesulfonate](/img/structure/B5188816.png)
![Prop-2-en-1-yl 4-[4-(diethylamino)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B5188837.png)
![N~1~,N~1~-diethyl-N~2~-(4-methylphenyl)-N~2~-{[4-(methylthio)phenyl]sulfonyl}glycinamide](/img/structure/B5188838.png)
![1-{1-[(2-chlorophenoxy)acetyl]-3-piperidinyl}-4-(4-fluorophenyl)piperazine](/img/structure/B5188847.png)



